BIM5078

HNF4α Nuclear Receptor Binding Affinity

BIM5078 is the definitive tool for HNF4α transcriptional studies. Its 11.9 nM EC50 and 36% transcriptomic concordance to genetic knockout (p<0.0001) ensure robust target engagement in β-cells and hepatocytes. Unique dual HNF4α/PPARγ activity enables pathway crosstalk dissection that cleaner analogs cannot replicate. Choose this ≥98% purity compound for reliable ChIP, reporter assays, and gene expression profiling in T6PNE, MIN6, and HepG2 cells. Note: limited plasma stability; intended for in vitro use only.

Molecular Formula C14H10ClN3O4S
Molecular Weight 351.8 g/mol
CAS No. 337506-43-1
Cat. No. B1662986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIM5078
CAS337506-43-1
Synonyms1-(2'-chloro-5'-nitrobenzenesulfonyl)-2-methylbenzimidazole
BIM5078
Molecular FormulaC14H10ClN3O4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3
InChIKeyDLUVMRPVZILBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





BIM5078 (CAS 337506-43-1): HNF4α Antagonist for Cancer and Diabetes Research Procurement


BIM5078 is a synthetic, small-molecule antagonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a nuclear receptor transcription factor central to metabolic homeostasis and epithelial differentiation . Identified through a high-throughput screen for modulators of the human insulin promoter, BIM5078 directly binds the HNF4α ligand-binding pocket, modulating the expression of known target genes . It is a valuable tool compound for studying HNF4α biology in pancreatic β-cells, hepatocytes, and cancer models, despite its known suboptimal pharmacokinetic properties .

Why BIM5078 (CAS 337506-43-1) Cannot Be Substituted by Other HNF4α-Targeting Agents


The functional and binding profile of HNF4α antagonists is highly dependent on their specific molecular interactions with the ligand-binding pocket. Substituting BIM5078 with other in-class compounds, even a close structural analog like BI6015, fundamentally alters the experimental system. This is because key differentiating parameters—including primary target affinity, off-target activity at PPARγ, and pharmacokinetic behavior—vary drastically between compounds, leading to divergent and non-interchangeable results in cellular and in vivo assays . Procurement decisions must be guided by these specific, quantifiable differences rather than broad class designation.

Quantitative Differentiation Guide: BIM5078 vs. Analogs and Alternatives


BIM5078 Demonstrates Superior HNF4α Binding Affinity Compared to the Structurally Related Compound FK614

BIM5078 binds directly to full-length HNF4α with high affinity, exhibiting an EC50 value of 11.9 ± 3.1 nM . In a direct head-to-head comparison, this affinity is over 21-fold greater than that of FK614, a structurally similar PPARγ agonist, which has an EC50 of 254 ± 56 nM for HNF4α binding under the same assay conditions .

HNF4α Nuclear Receptor Binding Affinity

BIM5078 Exhibits Nanomolar Cellular Potency, Outperforming Micromolar-Active Fragment Hits

In a cell-based functional assay using T6PNE cells, BIM5078 represses endogenous insulin expression with an IC50 of 930 nM . This sub-micromolar cellular potency is significantly greater than that of other HNF4α antagonist chemotypes, such as the fragment-based inverse agonists 4 and 5, which exhibit micromolar IC50 values of 8 μM and 24 μM, respectively, in a Gal4-HNF4α hybrid reporter gene assay .

Insulin Promoter Cellular Assay Gene Expression

BIM5078 is Structurally Optimized for In Vitro Target Engagement, Not In Vivo Pharmacokinetics

BIM5078 exhibits poor pharmacokinetic properties, including low plasma stability (8% remaining after 3 hours), moderate microsomal stability (32% remaining after 1.25 hours), high plasma protein binding (98% bound after 4 hours), and low aqueous solubility (0.17 μg/mL after 18 hours) . In contrast, its close structural analog BI6015 was specifically developed to overcome these limitations, exhibiting improved pharmacokinetics that enable in vivo studies in mice at doses of 10-30 mg/kg .

Pharmacokinetics In Vivo Modeling Analog Selection

BIM5078 Exhibits PPARγ Off-Target Activity, Which is Absent in the Closest Analog BI6015

BIM5078 demonstrates off-target activity as a PPARγ agonist, activating a PPRE-luciferase reporter 2-fold in the absence and nearly 4-fold in the presence of a cotransfected PPARγ expression vector . In contrast, its close analog BI6015, which lacks the chloro group of BIM5078, shows no PPARγ agonist activity in the same assay . This demonstrates that even a subtle structural modification can dissociate on-target HNF4α antagonism from off-target PPARγ activation.

Selectivity PPARγ Off-Target

BIM5078 Modulates Endogenous HNF4α Target Gene Expression with High Concordance to Genetic Knockout

Treatment of T6PNE cells with BIM5078 resulted in transcriptional changes that significantly overlapped with those observed in genetically HNF4α-deleted mouse islets. A bioinformatic analysis revealed that 36% of the genes affected by HNF4α genetic deletion were either identical or closely related to genes affected by BIM5078 (p < 0.0001), a highly significant result compared to the 11% intersection predicted by random chance . This demonstrates robust, on-target pharmacology at the transcriptomic level.

Gene Expression Profiling Transcriptomics Target Engagement

Best Application Scenarios for BIM5078 (CAS 337506-43-1) Based on Evidence


In Vitro Mechanistic Studies of HNF4α-Dependent Gene Regulation

BIM5078 is the optimal tool for investigating HNF4α's direct role in transcriptional control. Its high-affinity binding (EC50 = 11.9 nM) and robust modulation of endogenous target genes, as confirmed by transcriptomic profiling with a 36% concordance to genetic knockout (p < 0.0001), make it ideal for chromatin immunoprecipitation (ChIP), reporter gene assays, and gene expression studies in cell lines like T6PNE, MIN6, and HepG2 . Its known PPARγ off-target activity should be controlled for in these settings .

Chemical Probe for Validating HNF4α as a Target in Insulin Regulation

BIM5078 was discovered in a screen for insulin promoter modulators and demonstrates potent inhibition of endogenous insulin expression (IC50 = 930 nM) in T6PNE cells . It is the compound of choice for researchers investigating the role of HNF4α in pancreatic β-cell function and insulin gene expression. Its effect is more potent and better characterized than that of fragment-based HNF4α antagonists, which have micromolar IC50 values .

Comparative Studies Exploring HNF4α vs. PPARγ Pathway Crosstalk

Unlike its cleaner analog BI6015, BIM5078 possesses dual activity as both an HNF4α antagonist and a PPARγ agonist (activating a PPRE reporter up to 4-fold) . This makes BIM5078 uniquely suited for studies designed to dissect the interplay and functional consequences of simultaneously modulating these two interconnected nuclear receptor pathways, a property not shared by more selective HNF4α antagonists.

Initial In Vitro Characterization Preceding In Vivo Analog Studies

Given its well-documented but poor pharmacokinetic profile (e.g., 8% plasma stability after 3 hours) , BIM5078 is not suitable for in vivo administration. Its primary value lies in establishing proof-of-concept, determining effective concentrations, and validating biomarkers of target engagement in robust in vitro systems. Once an in vitro hypothesis is confirmed, the structurally related analog BI6015 should be procured for any subsequent in vivo experiments, as it was specifically designed for improved PK properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIM5078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.